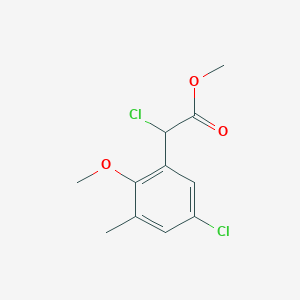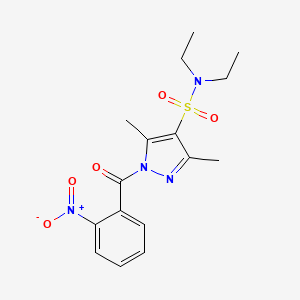![molecular formula C28H32N2O5S B3309717 N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide CAS No. 942841-33-0](/img/structure/B3309717.png)
N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide
Übersicht
Beschreibung
N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of indole, cyclohexylidene, and sulfonamide groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Wirkmechanismus
Target of Action
It’s known that the compound contains a4,4-dimethyl-2,6-dioxocyclohexylidene group , which is often used in the synthesis of peptides. This suggests that the compound may interact with peptide or protein targets in the body.
Mode of Action
The presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group suggests that it may be involved in interactions with peptide or protein targets . This group is known for its stability to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine . This could potentially allow the compound to undergo transformations in the body, interacting with its targets in a specific manner.
Pharmacokinetics
The presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group suggests that it may have certain properties such as increased lipophilicity and passive membrane diffusion . These properties could potentially enhance the compound’s bioavailability.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown due to the lack of specific studies. Factors such as ph could potentially influence its stability and action due to the presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the acylation of dimedone with acetic anhydride to form 2-acetyldimedone . This intermediate is then reacted with various lipoamino acids in the presence of triethylamine and catalytic quantities of 4-dimethylaminopyridine (DMAP) under refluxing ethanol conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids
- Nalpha-Fmoc-Nepsilon-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-L-lysine
- N-(3,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide
Uniqueness
N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[3-[3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]indol-1-yl]-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5S/c1-19-9-11-22(12-10-19)36(34,35)29(4)17-21(31)18-30-16-20(23-7-5-6-8-25(23)30)13-24-26(32)14-28(2,3)15-27(24)33/h5-13,16,21,31H,14-15,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCHBFCYWKZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C=C(C3=CC=CC=C32)C=C4C(=O)CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea](/img/structure/B3309647.png)



![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3309683.png)


![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)
![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B3309707.png)





